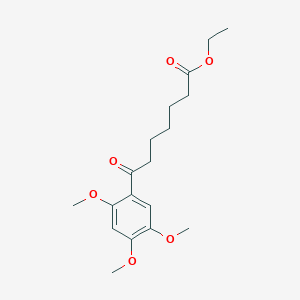

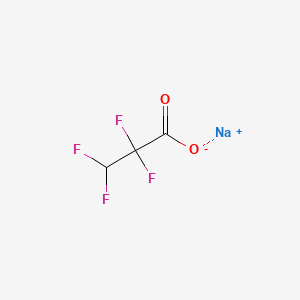

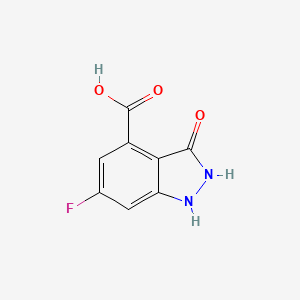

6-氟-3-羟基-1H-吲唑-4-羧酸

货号 B1343667

CAS 编号:

885521-93-7

分子量: 196.13 g/mol

InChI 键: AQSFGIFQEGSOPI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is a type of indazole . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is based on the indazole core structure . The indazole core structure consists of a pyrazole ring fused to a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” include a molecular weight of 196.135, a density of 1.8±0.1 g/cm3, a boiling point of 549.5±45.0 °C at 760 mmHg, and a flash point of 286.1±28.7 °C .科学研究应用

合成与化学性质

- 合成途径和代谢谱分析:对 AB-PINACA 等合成大麻素及其氟代类似物的研究提供了对代谢途径的见解,突出了羟基化和羧化在产生初级代谢物中的作用。这强调了氟在改变代谢稳定性和代谢物谱中的重要性 (Wohlfarth 等人,2015)。

- 传感应用中的氟代化合物:具有氟取代基的化合物,如 2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并恶唑,显示出作为传感镁和锌阳离子的荧光探针的潜力。氟的存在增强了金属阳离子检测中的灵敏度和选择性,表明氟代吲唑衍生物在传感器开发中的多功能性 (Tanaka 等人,2001)。

- 荧光染料和配体传感:包含氟代吲唑结构的荧光染料的开发证明了它们在创建酸性环境传感器的效用。此类化合物由于其构象受限的结构,表现出明亮的荧光,可用于检测 pH 值或特定离子的存在 (Wrona-Piotrowicz 等人,2022)。

药理应用

- 抗肿瘤和镇痛活性:某些氟代吲唑衍生物已被研究其抗肿瘤特性,表明这些化合物在癌症治疗中的潜力。此外,吲唑衍生物的合成和镇痛活性的评价表明它们在疼痛管理中的前景 (Hao 等人,2017; Zaheer 等人,2021)。

属性

IUPAC Name |

6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFGIFQEGSOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

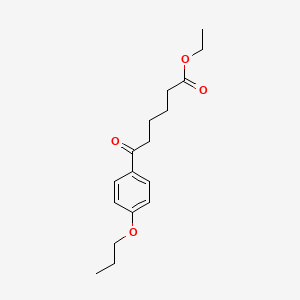

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

898757-63-6

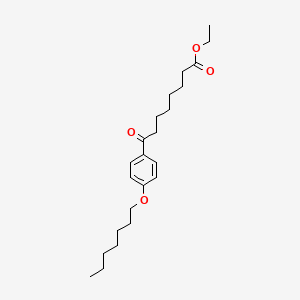

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

898758-03-7

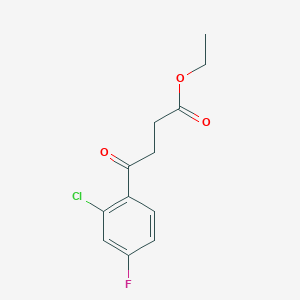

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate

951886-19-4

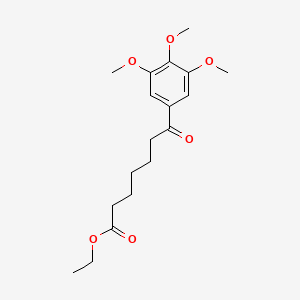

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

951887-75-5